molecular formula C14H15NO3 B2388351 Ethyl 2-(6-methoxyquinolin-4-yl)acetate CAS No. 394223-34-8

Ethyl 2-(6-methoxyquinolin-4-yl)acetate

Cat. No.: B2388351
CAS No.: 394223-34-8
M. Wt: 245.278
InChI Key: UOCXWBARXPRKNF-UHFFFAOYSA-N
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Description

Ethyl 2-(6-methoxyquinolin-4-yl)acetate is a chemical compound composed of a quinoline moiety and an acetate group. It is a yellowish-white crystalline powder that is soluble in chloroform, ethanol, and ether

Preparation Methods

The synthesis of Ethyl 2-(6-methoxyquinolin-4-yl)acetate involves several steps. One common method includes the reaction of 6-methoxy-4-methylquinoline with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures . The product is then purified using techniques such as column chromatography.

Chemical Reactions Analysis

Ethyl 2-(6-methoxyquinolin-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of this compound, leading to the formation of various substituted quinoline compounds.

Scientific Research Applications

    Chemistry: It is used as a precursor in the synthesis of various quinoline derivatives, which are important intermediates in organic synthesis.

    Biology: This compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Ethyl 2-(6-methoxyquinolin-4-yl)acetate is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-methoxyquinolin-4-yl)acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 2-(6-methoxyquinolin-4-yl)acetate can be compared with other similar compounds, such as:

    Ethyl 4-(6-methoxyquinolin-4-yl)butanoate: This compound has a similar structure but differs in the length of the carbon chain attached to the quinoline moiety.

    6-Methoxyquinoline: This is a simpler compound that lacks the acetate group but shares the quinoline core structure.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(6-methoxyquinolin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-18-14(16)8-10-6-7-15-13-5-4-11(17-2)9-12(10)13/h4-7,9H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCXWBARXPRKNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C2C=C(C=CC2=NC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-Methoxy-4-methyl-quinoline (0.791 g, 4.572 mmol) was dissolved in anhydrous diethyl ether and cooled to 0° C. under an argon atmosphere. To the stirred mixture was added sodamide as a 50% w/w slurry in toluene (0.36 g, 4.57 mmol). The resulting slurry was allowed to warm to room temperature and was stirred for 1 hour. To this was added diethylcarbonate (0.28 ml, 2.29 mmol). The reaction mixture was then stirred at reflux for 10 hours after which time it was quenched with water (2 ml). The mixture was partitioned between ethyl acetate (2×100 ml) and water (20 ml). The organic phases were combined and dried over magnesium sulfate. The volatiles were removed under reduced pressure and the residue subjected to purification on silica gel using an ethyl acetate-hexane gradient. This provided the desired product as a brown oil (90 mg, 7%).
Quantity
0.791 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
0.36 g
Type
reactant
Reaction Step Two
Quantity
0.28 mL
Type
reactant
Reaction Step Three
Yield
7%

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